5-chloro-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxybenzohydrazide
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Overview
Description
- is a chemical compound with the following structural formula:
- It contains a chlorinated benzene ring, a furan moiety, and a hydrazide functional group.
- The compound’s systematic name reflects its substituents and double bond configuration.
- It has potential applications in various fields due to its unique structure.
5-chloro-N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxybenzohydrazide: C15H10ClN3O3
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Research on its pharmacological properties (e.g., anti-inflammatory, antioxidant).
Industry: Possible applications in dye synthesis or polymer chemistry.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
5-chloro-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-5-6-13(18)12(9-10)14(19)17-16-7-1-3-11-4-2-8-20-11/h1-9,18H,(H,17,19)/b3-1+,16-7+ |
InChI Key |
BEHHKLKWABJNHY-JLALNBPMSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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